Methyl 7-bromo-1-benzofuran-2-carboxylate

Physicochemical characterization Solid-state properties Purification methodology

Methyl 7-bromo-1-benzofuran-2-carboxylate (CAS 1247406-14-9) is a heterocyclic aromatic compound belonging to the benzofuran-2-carboxylate ester family, featuring a bromine atom regiospecifically installed at the C-7 position of the fused benzene ring. With a molecular formula of C₁₀H₇BrO₃ and a molecular weight of 255.06 g·mol⁻¹, this compound serves as a versatile synthetic intermediate for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi) and subsequent functionalization toward biologically active molecules.

Molecular Formula C10H7BrO3
Molecular Weight 255.067
CAS No. 1247406-14-9
Cat. No. B582267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-bromo-1-benzofuran-2-carboxylate
CAS1247406-14-9
Molecular FormulaC10H7BrO3
Molecular Weight255.067
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(O1)C(=CC=C2)Br
InChIInChI=1S/C10H7BrO3/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3
InChIKeyBCEPJCGXVNFHHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-bromo-1-benzofuran-2-carboxylate (CAS 1247406-14-9): A Regiospecifically Halogenated Benzofuran Building Block for Medicinal Chemistry


Methyl 7-bromo-1-benzofuran-2-carboxylate (CAS 1247406-14-9) is a heterocyclic aromatic compound belonging to the benzofuran-2-carboxylate ester family, featuring a bromine atom regiospecifically installed at the C-7 position of the fused benzene ring . With a molecular formula of C₁₀H₇BrO₃ and a molecular weight of 255.06 g·mol⁻¹, this compound serves as a versatile synthetic intermediate for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi) and subsequent functionalization toward biologically active molecules [1]. It is commercially available at 95% purity from multiple suppliers, with a reported melting point of 73–76 °C and a calculated logP of approximately 3.2 .

Why Methyl 7-bromo-1-benzofuran-2-carboxylate Cannot Be Simply Replaced by Regioisomeric or Halogen-Swapped Analogs


Benzofuran-2-carboxylate derivatives with different halogen identities or substitution patterns are not functionally interchangeable. The position of the bromine atom on the benzofuran scaffold determines the electronic environment of the aromatic ring, which directly influences both the reactivity in metal-catalyzed cross-coupling reactions and the binding orientation in biological targets [1]. Replacing the 7-bromo substituent with a 5-bromo isomer alters the dipole moment and steric profile; swapping bromine for chlorine changes the C–X bond dissociation energy and leaving-group propensity in oxidative addition steps . The quantitative evidence below demonstrates that these structural differences translate into measurable variations in physicochemical properties and documented differences in biological target engagement, making indiscriminate substitution scientifically unsound.

Quantitative Differentiation Evidence: Methyl 7-bromo-1-benzofuran-2-carboxylate vs. Closest Analogs


Melting Point Advantage: 7-Bromo Isomer (73–76 °C) vs. 5-Bromo Isomer (119–121 °C) Enables Differential Purification and Handling

The 7-bromo regioisomer exhibits a melting point of 73–76 °C as reported by Sigma-Aldrich , compared to 119–121 °C for the 5-bromo regioisomer (CAS 26028-36-4) as reported by Apollo Scientific and CymitQuimica . This approximately 45 °C lower melting point is attributed to the different crystal packing enforced by the bromine position adjacent to the furan oxygen at C-7, which disrupts coplanarity and reduces intermolecular π-stacking interactions relative to the 5-substituted analog.

Physicochemical characterization Solid-state properties Purification methodology

Lipophilicity Differentiation: 7-Bromo Substitution Yields Higher logP (3.2) vs. 5-Bromo Isomer (2.98), Influencing Membrane Permeability and ADME Predictions

The calculated XlogP for methyl 7-bromo-1-benzofuran-2-carboxylate is reported as 3.2 (Chem960) , whereas the 5-bromo regioisomer has a reported logP of 2.98190 (Chemsrc) . The higher logP of the 7-bromo derivative reflects the more effective shielding of the polar furan oxygen by the adjacent bromine atom, reducing overall hydrogen-bond acceptor exposure and increasing lipophilicity.

Lipophilicity Drug-likeness ADME prediction

Bromine at C-7 (ortho to Furan Oxygen) Provides Superior Oxidative Addition Reactivity in Pd-Catalyzed Cross-Couplings vs. C-5 Substitution

The C–Br bond at position 7 is situated ortho to the furan ring oxygen, placing it in an electronically activated region of the benzofuran scaffold. This proximity to the electron-withdrawing oxygen atom polarizes the C–Br bond, lowering the barrier for oxidative addition with Pd(0) catalysts compared to the C-5 position, which is meta to the furan oxygen and experiences less electronic activation [1]. Quantitative comparisons from analogous benzofuran Suzuki coupling systems demonstrate that 7-bromo substrates react with higher yields and under milder conditions than their 5-bromo counterparts when using Pd(PPh₃)₄ or Pd(OAc)₂/XantPhos catalysts [1].

Cross-coupling reactivity C–Br bond activation Synthetic methodology

Position-Specific Biological Target Engagement: 7-Bromo vs. 5-Bromo Substitution Alters Kinase and Cholinesterase Inhibition Selectivity Profiles

Structure-activity relationship (SAR) studies on benzofuran-based inhibitors have demonstrated that the position of bromine substitution (C-5 vs. C-7) controls both the potency and selectivity profile against biological targets. Delogu et al. (2022) reported that bromine at position 7, combined with a seven-carbon linker, is critical for dual cholinesterase (ChE) inhibition and selectivity toward butyrylcholinesterase (BChE), while the 5-bromo isomer preferentially favors monoamine oxidase B (MAO-B) inhibition [1]. In the Pim-1 kinase inhibitor series, 5-bromo-1-benzofuran-2-carboxylic acid exhibits an IC₅₀ of 8.50 µM [2], whereas structurally optimized 7-bromo-containing benzofuran-2-carboxylic acid analogs achieve significantly lower nanomolar IC₅₀ values (e.g., 46 nM for a related 7-bromo derivative against Pim-1) [3].

Kinase inhibition Cholinesterase inhibition Structure-activity relationship

High-Value Application Scenarios for Methyl 7-bromo-1-benzofuran-2-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Requiring Pim-1 or BChE Selectivity

Research groups pursuing Pim-1 kinase inhibitors or butyrylcholinesterase (BChE)-selective agents should prioritize the 7-bromo scaffold over the 5-bromo isomer. Quantitative SAR data show that 7-bromo-substituted benzofuran-2-carboxylic acid derivatives achieve Pim-1 IC₅₀ values in the nanomolar range (46 nM) [5], compared to micromolar activity (8.50 µM) for the 5-bromo analog [4], representing an approximately 185-fold potency differential. Similarly, the 7-bromo position is critical for dual ChE inhibition with BChE selectivity, as demonstrated by Delogu et al. (2022) [3]. Procurement of the 7-bromo methyl ester provides a direct synthetic entry point to these differentiated chemotypes.

High-Throughput Parallel Synthesis: Suzuki Coupling Libraries Benefiting from Enhanced C-7 Oxidative Addition Reactivity

For medicinal chemistry groups building aryl/heteroaryl-substituted benzofuran libraries via Suzuki-Miyaura cross-coupling, the 7-bromo isomer offers an electronically activated C–Br bond ortho to the furan oxygen. This activation translates into faster oxidative addition kinetics with Pd(0) catalysts, enabling reduced catalyst loadings (0.5–2 mol% Pd) and shorter reaction times compared to the 5-bromo isomer [2]. The lower melting point (73–76 °C) of the 7-bromo methyl ester further facilitates automated solid-dispensing workflows in parallel synthesis platforms.

ADME Optimization Programs: Exploiting Higher logP for CNS-Penetrant or Intracellular Target Candidates

The 7-bromo isomer exhibits a calculated logP of 3.2 , which is approximately 0.22 log units higher than the 5-bromo isomer (logP 2.98190) . This lipophilicity advantage, combined with the topological polar surface area of 39.4 Ų , places the compound in a favorable property space for blood-brain barrier penetration and intracellular target access. Medicinal chemists designing CNS-active or cell-permeable benzofuran-based probes should select the 7-bromo regioisomer as the starting scaffold to maximize passive membrane permeability without additional lipophilic modifications.

Process Chemistry: Scalable Intermediate for PARP-1/PI3K Dual-Target Inhibitor Synthesis

Patent literature (Molaid reference, 2022) identifies methyl 7-bromo-1-benzofuran-2-carboxylate as a key building block in the synthesis of benzofuran-containing PARP-1 and PI3K dual-target inhibitors with demonstrated in vivo antitumor efficacy [1]. The compound undergoes efficient Pd(PPh₃)₄-catalyzed coupling with boronic acids in DMF/MeOH at ambient to moderate temperatures, making it suitable for process-scale development. Commercial availability at 95% purity from multiple suppliers ensures reliable supply for preclinical and early clinical material production.

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